

# Spectroscopic Profile of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

Cat. No.: B556505

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate**, a key intermediate in the synthesis of various indole derivatives with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

## Compound Information

Compound Name	Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
Molecular Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>3</sub>
Molecular Weight	295.33 g/mol
CAS Number	37033-95-7

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate**.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Note: Specific experimental data with complete peak assignments for  $^1\text{H}$  NMR is not readily available in public literature. The following is a predicted spectrum based on the analysis of closely related structures and general principles of NMR spectroscopy. It is recommended to acquire experimental data for full confirmation.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.8-9.2	br s	1H	N-H (indole)
~7.5-7.3	m	5H	Ar-H (benzyl)
~7.4	d	1H	H-4 (indole)
~7.2	d	1H	H-7 (indole)
~7.1	s	1H	H-3 (indole)
~7.0	dd	1H	H-6 (indole)
5.15	s	2H	-O-CH <sub>2</sub> -Ph
4.35	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.38	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

## $^{13}\text{C}$ NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Note: Specific experimental data with complete peak assignments for  $^{13}\text{C}$  NMR is not readily available in public literature. The following is a predicted spectrum based on the analysis of a closely related methylated analog and general principles of NMR spectroscopy. It is recommended to acquire experimental data for full confirmation.

Chemical Shift ( $\delta$ ) ppm	Assignment
~162	C=O (ester)
~154	C-5 (indole, C-O)
~137	C (ipso, benzyl)
~132	C-7a (indole)
~129	C-2 (indole)
~128.5	Ar-C (benzyl)
~128	Ar-C (benzyl)
~127.5	Ar-C (benzyl)
~127	C-3a (indole)
~115	C-6 (indole)
~112	C-4 (indole)
~104	C-7 (indole)
~103	C-3 (indole)
~71	-O-CH <sub>2</sub> -Ph
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14.5	-O-CH <sub>2</sub> -CH <sub>3</sub>

## IR (Infrared) Spectroscopy Data

The infrared spectrum of **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate** is available through the NIST WebBook.<sup>[1]</sup> Key absorptions are expected for the N-H stretch of the indole, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C vibrations.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400	N-H Stretch (indole)
~3050	Aromatic C-H Stretch
~2980	Aliphatic C-H Stretch
~1700	C=O Stretch (ester)
~1600, ~1480	Aromatic C=C Stretch
~1250	C-O Stretch (ester and ether)

## Mass Spectrometry (MS) Data

Electron ionization mass spectrometry data is available for this compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[\[1\]](#)

m/z	Interpretation
295	[M] <sup>+</sup> (Molecular Ion)
250	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
222	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>, 0.5-0.7 mL). The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

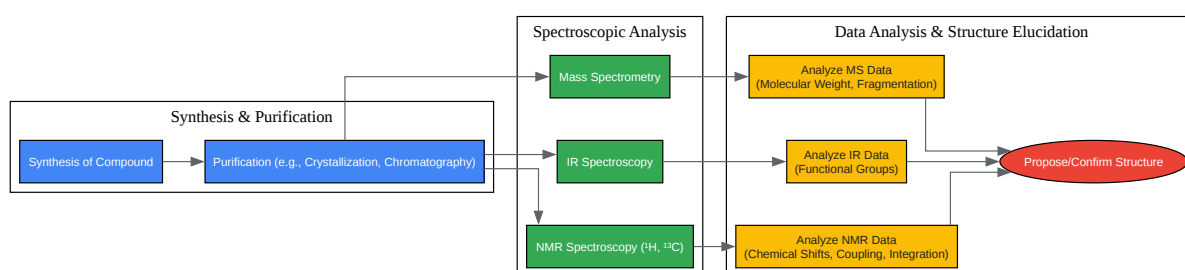
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

## Mass Spectrometry (MS)

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of an organic compound like **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate**.



[Click to download full resolution via product page](#)

*General workflow for spectroscopic analysis.*

This guide serves as a valuable resource for the scientific community, providing key spectroscopic data and methodologies for **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate**. The provided information is essential for quality control, reaction monitoring, and the development of novel indole-based compounds.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556505#ethyl-5-benzyloxy-1h-indole-2-carboxylate-spectroscopic-data-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)